molecular formula C6H4FNO4S B1215198 2-Nitrobenzenesulfonyl fluoride CAS No. 433-98-7

2-Nitrobenzenesulfonyl fluoride

Cat. No. B1215198
CAS RN: 433-98-7
M. Wt: 205.17 g/mol
InChI Key: HSQIQAVSSNKMBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-nitrobenzenesulfonyl fluoride and related compounds often involves multiple steps, including the use of different reagents and conditions to introduce the sulfonyl fluoride and nitro groups onto the benzene ring. A common approach might involve nitration reactions followed by sulfonylation processes.

Molecular Structure Analysis

The molecular structure and conformational properties of this compound have been extensively studied using techniques such as gas-phase electron diffraction and quantum chemical methods. These studies reveal the existence of several conformers, with conformer I, where the S–F bond of the SO2F group is nearly perpendicular to the plane of the benzene ring, being the most favored (Petrov et al., 2010).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, exploiting its reactivity at the sulfonyl fluoride and nitro groups. This includes its use as a reagent in the modification of proteins, where it has been shown to be specific for tyrosine (Liao et al., 1982). The compound also plays a role in the oxidation of methylene compounds to ketones, demonstrating its versatility in organic synthesis (Kim et al., 1989).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the nitro and sulfonyl fluoride groups affects its polarity and reactivity, which in turn determine its behavior in different solvents and conditions.

Chemical Properties Analysis

This compound exhibits a range of chemical properties that make it a valuable compound in organic chemistry. Its reactivity with nucleophiles, ability to act as an electrophile, and participation in substitution reactions are key characteristics. The compound's ability to form strong hydrogen bonds and halogen bonds, as demonstrated in studies involving metal fluorides, further highlights its potential in designing supramolecular structures (Libri et al., 2008).

Scientific Research Applications

Molecular Structure and Conformations

2-Nitrobenzenesulfonyl fluoride's molecular structure and conformational properties have been extensively studied. Research using gas-phase electron diffraction (GED) and quantum chemical methods reveals the existence of multiple conformers, with varying energy levels and spatial orientations of the S–F bond in relation to the benzene ring. These studies are crucial for understanding the chemical's reactivity and potential applications in various scientific fields (Petrov et al., 2010).

Chemical Synthesis and Radiochemistry

This compound plays a role in the synthesis of novel compounds, such as sulfonamide derivatives used as precursors in radiochemistry, particularly in positron emission tomography (PET) tracer synthesis. Its reactivity with other chemical groups enables the creation of complex molecules with potential applications in medical imaging (Gebhardt & Saluz, 2012).

Protein Modification Studies

In biochemical research, this compound has been used to study protein modification, specifically the reactivity of tyrosine residues. This application is significant in understanding enzyme functions and interactions at a molecular level, providing insights into biological processes and potential therapeutic targets (Liao, Ting, & Yeung, 1982).

Organometallic Chemistry

Research into organometallic compounds has revealed that this compound-related compounds can form strong hydrogen and halogen bonds. These studies contribute to a deeper understanding of molecular interactions, which is vital for designing new materials and catalysts in organometallic chemistry (Libri et al., 2008).

Glucocorticoid Receptor Studies

The compound has been utilized in studies involving the glucocorticoid receptor, demonstrating its potential in inhibiting hormone binding and affecting receptor transformation. This area of research is significant for developing drugs targeting hormone-related conditions (Blanchardie et al., 1990).

Future Directions

: NIST Chemistry WebBook : NIST Chemistry WebBook - Mass Spectrum

properties

IUPAC Name

2-nitrobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQIQAVSSNKMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195819
Record name 2-Nitrobenzenesulphonyl fluoride
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Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

433-98-7
Record name 2-Nitrobenzenesulfonyl fluoride
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Record name 2-Nitrobenzenesulfonyl fluoride
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Record name 433-98-7
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Record name 2-Nitrobenzenesulphonyl fluoride
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Record name 2-nitrobenzenesulphonyl fluoride
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Record name 2-NITROBENZENESULFONYL FLUORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-nitrobenzenesulfonyl fluoride in studying protein structure and function?

A1: this compound (NBSF) serves as a valuable tool in characterizing protein structure and function. Specifically, it acts as a modifying agent for certain amino acids within proteins. [] In a study focusing on BnSP-7, a myotoxic phospholipase A(2) homologue found in Bothrops neuwiedi pauloensis venom, NBSF was employed to modify Tyrosine (Tyr) residues. [] By observing the changes in the protein's activity after modification with NBSF, researchers can glean insights into the roles of specific tyrosine residues in the protein's function.

Q2: Are there alternative chemical modification reagents similar to this compound?

A2: Yes, the study investigating BnSP-7 utilized other chemical modifiers alongside NBSF. For instance, 4-bromophenacyl bromide (BPB) was used to modify Histidine (His) residues, and acetic anhydride (AA) was used to modify Lysine (Lys) residues. [] These reagents, along with NBSF, allowed for a comprehensive analysis of how different amino acid residues contribute to the overall activity of BnSP-7. The choice of using a specific modifying reagent often depends on the target amino acid and the research question being addressed.

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